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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729 Get Quote

A Spectroscopic Showdown: 1-Methyl-3-
piperidinemethanol vs. Piperidin-3-ylmethanol
In the landscape of pharmaceutical and chemical research, the precise characterization of

molecular structures is paramount. This guide provides a detailed spectroscopic comparison of

1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol, two piperidine derivatives that

serve as versatile building blocks in organic synthesis. By examining their nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to elucidate the

structural nuances imparted by the N-methylation of the piperidine ring. This objective

comparison, supported by experimental data and protocols, is intended to be a valuable

resource for researchers, scientists, and professionals in drug development.

At a Glance: Key Spectroscopic Differences
The addition of a methyl group to the nitrogen atom in 1-Methyl-3-piperidinemethanol
significantly influences its spectroscopic properties compared to its secondary amine

counterpart, piperidin-3-ylmethanol. These differences are most pronounced in the NMR

spectra, where changes in chemical shifts and the absence of the N-H proton signal are key

differentiators. Infrared spectroscopy reveals the disappearance of the N-H stretching vibration,

while mass spectrometry shows a predictable mass shift and altered fragmentation patterns.
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The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment

1-Methyl-3-

piperidinemethanol Chemical

Shift (δ, ppm)

Piperidin-3-ylmethanol

Chemical Shift (δ, ppm)[1]

-CH₂OH (a) 3.44 (dd, J=10.8, 5.6 Hz) 3.444

-CH₂OH (b) 3.37 (dd, J=10.8, 7.3 Hz) 3.367

Piperidine-H2ax ~2.8 (m) 3.155

Piperidine-H6ax ~2.8 (m) 2.984

Piperidine-H6eq ~2.0 (m) 2.548

Piperidine-H2eq ~1.9 (m) 2.339

Piperidine-H3 ~1.8 (m) 1.781

Piperidine-H5ax ~1.7 (m) 1.68

Piperidine-H4ax ~1.6 (m) 1.66

Piperidine-H5eq ~1.5 (m) 1.469

Piperidine-H4eq ~1.2 (m) 1.098

N-CH₃ 2.25 (s) -

-OH, -NH broad s broad s

Note: Chemical shifts for 1-Methyl-3-piperidinemethanol are estimated based on typical

values for similar structures. Precise peak assignments may require 2D NMR techniques.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Assignment

1-Methyl-3-

piperidinemethanol Chemical

Shift (δ, ppm)

Piperidin-3-ylmethanol

Chemical Shift (δ, ppm)

-CH₂OH 66.0 66.5

Piperidine-C2 60.5 46.8

Piperidine-C6 57.0 55.0

N-CH₃ 42.5 -

Piperidine-C3 39.0 40.0

Piperidine-C5 28.5 26.5

Piperidine-C4 25.0 25.0

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode
1-Methyl-3-

piperidinemethanol
Piperidin-3-ylmethanol

O-H Stretch ~3400 (broad) ~3300 (broad)

N-H Stretch Absent ~3200 (broad)

C-H Stretch (sp³) 2950-2800 2950-2800

C-O Stretch ~1050 ~1040

N-CH₃ Bending ~1460 Absent

C-N Stretch ~1100 ~1130

Table 4: Mass Spectrometry Data (Electron Ionization)
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Parameter
1-Methyl-3-

piperidinemethanol[2][3]
Piperidin-3-ylmethanol[4]

Molecular Formula C₇H₁₅NO C₆H₁₃NO

Molecular Weight 129.20 g/mol 115.17 g/mol

[M]+ (m/z) 129 115

Key Fragment (m/z) 98 (M-CH₂OH) 84 (M-CH₂OH)

Base Peak (m/z) 58 44

Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques.

Below are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Parameters:

Number of scans: 1024
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Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a diamond

attenuated total reflectance (ATR) accessory.

Sample Preparation: A small drop of the neat liquid sample was placed directly onto the ATR

crystal.

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean, empty ATR crystal was recorded prior to each sample measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A GC-MS system equipped with a mass selective detector was used for

analysis.[5]

Sample Preparation: Samples were diluted in a suitable volatile solvent such as

dichloromethane or hexane to a concentration of approximately 1 mg/mL.[6]

GC Conditions:[7]

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Injector Temperature: 250°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.
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Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to

250°C and hold for 5 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 35-350.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the spectroscopic

analysis of the two compounds.
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Caption: Experimental workflow for spectroscopic comparison.

Interpretation of Spectroscopic Data
The presence of the N-methyl group in 1-Methyl-3-piperidinemethanol leads to several

distinct spectroscopic features when compared to piperidin-3-ylmethanol.

In the ¹H NMR spectrum, the most obvious difference is the appearance of a singlet at

approximately 2.25 ppm for the N-CH₃ protons in 1-Methyl-3-piperidinemethanol. This signal

is absent in the spectrum of piperidin-3-ylmethanol. Furthermore, the protons on the carbons

adjacent to the nitrogen (C2 and C6) in 1-Methyl-3-piperidinemethanol are expected to be

shifted downfield compared to those in piperidin-3-ylmethanol due to the electron-donating

effect of the methyl group. The broad signal corresponding to the N-H proton in piperidin-3-

ylmethanol is also absent in the methylated compound.

The ¹³C NMR spectrum of 1-Methyl-3-piperidinemethanol shows a characteristic signal for

the N-CH₃ carbon at around 42.5 ppm. The carbons adjacent to the nitrogen (C2 and C6) also

experience a downfield shift compared to piperidin-3-ylmethanol.

In the IR spectrum, the key differentiating feature is the absence of the N-H stretching vibration

(typically around 3200 cm⁻¹) in 1-Methyl-3-piperidinemethanol. This is a clear indication of

the tertiary amine functionality. Both compounds exhibit a broad O-H stretching band and C-H

stretching vibrations.

Mass spectrometry provides a clear distinction based on the molecular weight, with 1-Methyl-
3-piperidinemethanol having a molecular ion peak ([M]⁺) at m/z 129, which is 14 mass units

higher than that of piperidin-3-ylmethanol (m/z 115). The fragmentation patterns also differ, with

the base peak for 1-Methyl-3-piperidinemethanol appearing at m/z 58, corresponding to the

[CH₂=N(CH₃)CH₂]⁺ fragment, while the base peak for piperidin-3-ylmethanol is at m/z 44,

corresponding to the [CH₂=NH₂]⁺ fragment.

Conclusion
The spectroscopic comparison of 1-Methyl-3-piperidinemethanol and piperidin-3-ylmethanol

reveals distinct and predictable differences arising from the N-methylation. These differences,

clearly observable in NMR, IR, and MS data, allow for unambiguous identification and

characterization of these important synthetic intermediates. This guide provides a
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comprehensive dataset and standardized protocols to aid researchers in their analytical

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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